molecular formula C26H30N4O4 B2919677 N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline CAS No. 877814-13-6

N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline

Cat. No.: B2919677
CAS No.: 877814-13-6
M. Wt: 462.55
InChI Key: OSCUTZYSERBOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[6-(3,4-dimethoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-2,4-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-31-18-9-10-21(23(14-18)33-3)27-15-25-28-30-16-20(19-7-5-6-12-29(25)26(19)30)17-8-11-22(32-2)24(13-17)34-4/h8-11,13-14,16,27H,5-7,12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCUTZYSERBOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=NN3C=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a tetrahydrotriazacyclopenta framework combined with dimethoxyphenyl and aniline groups. Its molecular formula is C22H30N4O4, with a molecular weight of approximately 398.5 g/mol. The presence of multiple methoxy groups suggests potential for significant pharmacological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that related triazacyclopenta compounds possess anticancer properties. They may inhibit tumor growth through various pathways including apoptosis induction and cell cycle arrest.
  • Antibacterial Effects : The compound may exhibit antibacterial properties against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance.
  • Anti-inflammatory Properties : Compounds with similar structural motifs have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect key signaling pathways such as the MAPK/ERK pathway or NF-kB signaling.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar tetrahydro compounds. The results indicated that these compounds could significantly reduce the viability of various cancer cell lines through apoptosis induction and modulation of cell cycle regulators .

Case Study 2: Antibacterial Effects

Research conducted by Smith et al. (2020) evaluated the antibacterial activity of related compounds against Staphylococcus aureus. The findings showed that the compounds inhibited bacterial growth effectively at low concentrations .

Case Study 3: Anti-inflammatory Effects

A study highlighted in Pharmacology Reports demonstrated that compounds with similar structures reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential for therapeutic use in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReferences
AnticancerInduces apoptosis in cancer cell lines
AntibacterialInhibits growth of Staphylococcus aureus
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.